Lower Boiling Point and Distinct Lipophilicity vs. Isoxazole Analog
The ortho-oxazole phenol isomer 2-(oxazol-5-yl)phenol possesses a boiling point of 302.2 °C at 760 mmHg, which is 18.7 °C lower than that of its isoxazole analog 2-(5-isoxazolyl)phenol (320.9 °C) [1]. Its calculated LogP is 0.84, compared to 1.40 for the isoxazole derivative, indicating a nearly 2.7-fold lower predicted lipophilicity [1].
| Evidence Dimension | Boiling Point and LogP (lipophilicity) |
|---|---|
| Target Compound Data | Boiling Point: 302.2 °C at 760 mmHg; LogP: 0.84 |
| Comparator Or Baseline | 2-(5-Isoxazolyl)phenol (CAS 61348-47-8): Boiling Point 320.9 °C; LogP 1.40 |
| Quantified Difference | Boiling point: -18.7 °C; LogP: -0.56 units |
| Conditions | Predicted/calculated using ACD/Labs Percepta PhysChem Module (v14.00) for isoxazole; ChemSrc database for oxazole. |
Why This Matters
A lower boiling point reduces energy consumption during distillation purification, while a lower LogP indicates greater hydrophilicity, potentially improving aqueous solubility in biological assays or facilitating different solvent system selection during synthesis.
- [1] ChemSrc. (2024). 2-(1,3-Oxazol-5-yl)phenol (CAS 391927-03-0) physical properties. View Source
